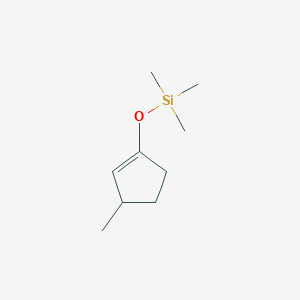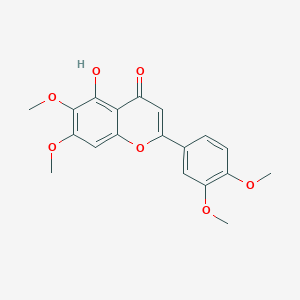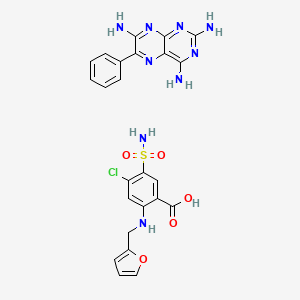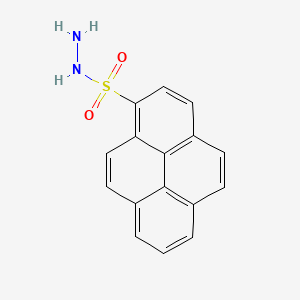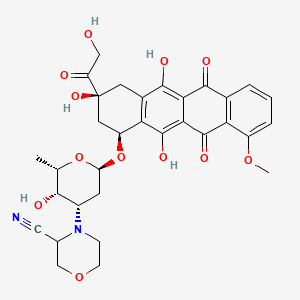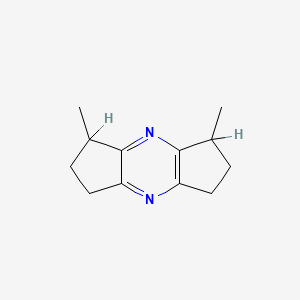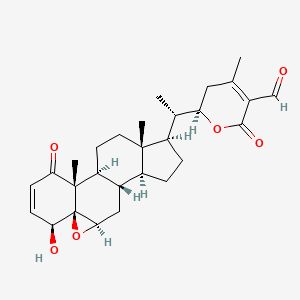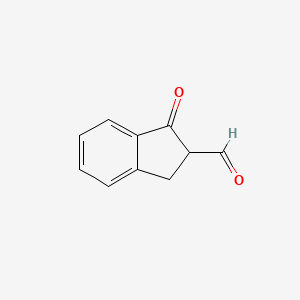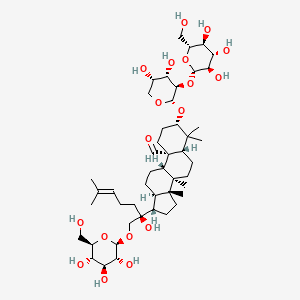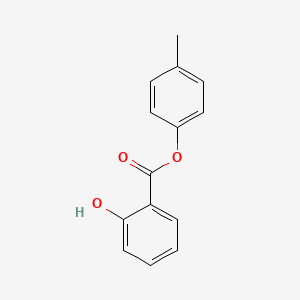
Salicylate de p-tolyle
Vue d'ensemble
Description
p-Tolyl salicylate: is an organic compound with the molecular formula C14H12O3. It is also known as salicylic acid 4-methylphenyl ester. This compound is a white to almost white powder or crystal at room temperature. It is primarily used in the field of organic chemistry for various synthetic applications.
Applications De Recherche Scientifique
Chemistry: p-Tolyl salicylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, p-Tolyl salicylate is used to study the interactions of ester compounds with biological systems. It is also investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: In the industrial sector, p-Tolyl salicylate is used in the manufacture of fragrances and flavoring agents. Its ester functional group imparts desirable olfactory properties, making it valuable in the production of perfumes and scented products.
Mécanisme D'action
Target of Action
For instance, salicylic acid, a well-studied salicylate, has been reported to inhibit CBP/p300 lysine acetyltransferase activity .
Mode of Action
Salicylates like salicylic acid and its derivatives are known to inhibit cbp/p300 lysine acetyltransferase activity by direct competition with acetyl-coenzyme a at the catalytic site . This inhibition can lead to changes in protein acetylation, which can affect various cellular processes.
Biochemical Pathways
Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . In salicylate-coding gene clusters, salicylate biosynthesis starts from chorismate through two pathways, either reaction catalyzed by two different enzymes, ICS and IPL, or a single bifunctional enzyme, SAS .
Pharmacokinetics
For instance, salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . The serum half-life of salicylic acid is dose-dependent .
Result of Action
Salicylates like salicylic acid and its derivatives have been reported to exhibit anticancer activity by inhibiting cbp/p300 and affecting protein acetylation .
Action Environment
Furthermore, the magnetic moments of hydrogen atoms in organic compounds can assume one of two possible spin states when placed within the field of a very strong magnet in an NMR instrument .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Tolyl salicylate can be synthesized through the esterification reaction between salicylic acid and p-cresol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of p-Tolyl salicylate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Tolyl salicylate can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The aromatic ring in p-Tolyl salicylate can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of p-Tolyl salicyl alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of p-Tolyl salicylate.
Comparaison Avec Des Composés Similaires
Salicylic acid: A precursor to p-Tolyl salicylate, known for its anti-inflammatory and keratolytic properties.
p-Cresol: Another precursor, known for its antimicrobial properties.
Methyl salicylate: An ester of salicylic acid with a similar structure, used in topical analgesics and liniments.
Uniqueness: p-Tolyl salicylate is unique due to its combination of the salicylic acid and p-cresol moieties. This dual functionality imparts a range of biological activities, making it valuable in both research and industrial applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(4-methylphenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKXJAXRJCLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047508 | |
| Record name | Salicylic acid p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-88-5 | |
| Record name | p-Cresyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicylic acid p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7I019XJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


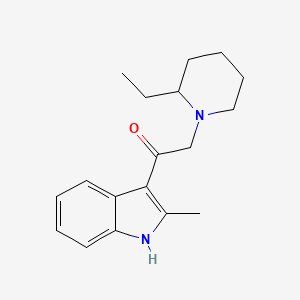
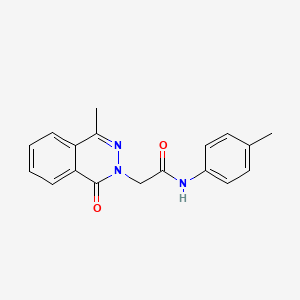
![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
